L-Arabinopyranosyl thiosemicarbazide
Description
L-Arabinopyranosyl thiosemicarbazide (CAS: 262849-63-8) is a glycosylated thiosemicarbazide derivative with the molecular formula C₆H₁₃N₃O₄S and a molecular weight of 223.25 g/mol . Structurally, it comprises an L-arabinopyranose (a pentose sugar) linked via a thiosemicarbazide moiety (-NH-CS-NH-NH₂). This compound is noted for its anticancer properties, particularly in inhibiting the proliferation of select cancer cells .
Properties
Molecular Formula |
C6H13N3O4S |
|---|---|
Molecular Weight |
223.25 g/mol |
IUPAC Name |
[[(3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]amino]thiourea |
InChI |
InChI=1S/C6H13N3O4S/c7-6(14)9-8-5-4(12)3(11)2(10)1-13-5/h2-5,8,10-12H,1H2,(H3,7,9,14)/t2-,3-,4+,5?/m0/s1 |
InChI Key |
IPZPYSHFPHKLJM-HWQSCIPKSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H](C(O1)NNC(=S)N)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)NNC(=S)N)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Arabinopyranosyl thiosemicarbazide can be synthesized through the reaction of L-arabinopyranose with thiosemicarbazide. The reaction typically involves the condensation of the sugar with the thiosemicarbazide under controlled conditions to form the desired product .
Industrial Production Methods: This may include the use of catalysts and specific solvents to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: L-Arabinopyranosyl thiosemicarbazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The thiosemicarbazide group can participate in substitution reactions, where different substituents replace the existing groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed:
Scientific Research Applications
L-Arabinopyranosyl thiosemicarbazide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Industry: Utilized in the production of specialized chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of L-Arabinopyranosyl thiosemicarbazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various enzymes and proteins, altering their activity and function.
Pathways Involved: It may modulate cellular pathways related to oxidative stress, inflammation, and microbial inhibition.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Thiosemicarbazide derivatives are characterized by the -NH-CS-NH-NH₂ core, but their bioactivity varies significantly based on substituents and conjugated groups. Below is a comparative analysis of L-arabinopyranosyl thiosemicarbazide with other derivatives:
Key Factors Influencing Bioactivity
Substituent Position :
- In benzimidazole thiosemicarbazides, ortho-nitro substitution (e.g., 2a ) enhances acetylcholinesterase inhibition by forming 5 hydrogen bonds vs. 3 for meta-nitro (2b ) .
- For trifluoromethylphenyl derivatives, position 1 substitution with 3-methoxyphenyl improves antibacterial activity (MIC 31.25 µg/mL) vs. position 4 .
Glycosylation: this compound’s sugar moiety may confer target specificity toward glycan-binding proteins, a feature absent in non-glycosylated analogs like 4-nitrophenyl derivatives .
Tautomerism :
- Pyridine carbonyl thiosemicarbazides predominantly exist as carbonyl-thione tautomers , stabilizing interactions with enzymes like acetylcholinesterase or α-glucosidase .
Mechanistic Differences
- Anticancer vs. Antimicrobial: this compound’s anticancer activity likely involves metabolic disruption (e.g., glycosidase inhibition), whereas 4-nitrophenyl derivatives target α-glucosidase and bacterial membranes .
- Anti-Parasitic : Thiosemicarbazides with imidazole hybrids (e.g., HLb ) disrupt Toxoplasma gondii morphology at 0.1 mM , suggesting membrane or protease targeting .
Biological Activity
L-Arabinopyranosyl thiosemicarbazide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly its antibacterial, antifungal, and cytotoxic properties. This article explores the synthesis, biological evaluation, and pharmacological implications of this compound, drawing from diverse research findings.
1. Synthesis of this compound
The synthesis of this compound typically involves the reaction of L-arabinose with thiosemicarbazide under acidic or basic conditions. The process can be optimized by varying the solvent and temperature to enhance yield and purity. The characterization of the synthesized compound often includes techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm the structure.
2.1 Antibacterial Activity
This compound has demonstrated significant antibacterial properties against various strains of bacteria. Studies indicate that it exhibits both bactericidal and bacteriostatic effects, making it a candidate for further development as an antibacterial agent.
- Table 1: Antibacterial Activity Against Common Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Escherichia coli | 32 µg/mL | Bactericidal |
| Staphylococcus aureus | 16 µg/mL | Bacteriostatic |
| Salmonella enterica | 8 µg/mL | Bactericidal |
| Pseudomonas aeruginosa | 64 µg/mL | Bacteriostatic |
These results suggest that this compound could be effective against multi-drug resistant bacterial strains, warranting further investigation into its mechanism of action.
2.2 Antifungal Activity
In addition to its antibacterial properties, this compound has shown antifungal activity against common fungal pathogens such as Candida albicans. The compound's efficacy in inhibiting fungal growth highlights its potential as a therapeutic agent in treating fungal infections.
- Table 2: Antifungal Activity Against Common Fungi
| Fungus | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Candida albicans | 16 µg/mL | Fungicidal |
| Aspergillus niger | 32 µg/mL | Fungistatic |
2.3 Cytotoxicity
Research has also evaluated the cytotoxic effects of this compound on various cancer cell lines. Preliminary studies indicate that the compound exhibits selective cytotoxicity against certain cancer types while sparing normal cells.
- Table 3: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HeLa (cervical cancer) | 25 | High |
| A549 (lung cancer) | 30 | Moderate |
| MCF-7 (breast cancer) | 40 | Moderate |
These findings suggest that this compound could serve as a lead compound for developing new anticancer agents.
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Cell Wall Synthesis : The compound may interfere with bacterial cell wall synthesis, leading to cell lysis.
- Disruption of Membrane Integrity : It could disrupt fungal cell membranes, causing leakage of cellular contents.
- Induction of Apoptosis in Cancer Cells : The compound may trigger apoptotic pathways in cancer cells, leading to reduced viability.
4. Case Studies and Research Findings
Several studies have explored the biological activity of thiosemicarbazides, including derivatives like this compound. For instance:
- A study demonstrated that derivatives with various sugar moieties exhibited enhanced antibacterial activity compared to their non-glycosylated counterparts .
- Another investigation highlighted the importance of structural modifications in enhancing the bioactivity of thiosemicarbazides .
5. Conclusion
This compound presents promising biological activities, particularly in antibacterial and antifungal domains, along with selective cytotoxicity against cancer cells. Further research is warranted to elucidate its mechanisms of action and optimize its pharmacological properties for potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
